(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid

Descripción

The exact mass of the compound 7-((tert-Butoxycarbonyl)amino)heptanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

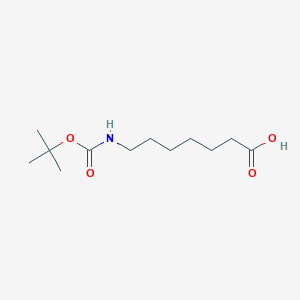

IUPAC Name |

7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJENAZQPOGVAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338068 | |

| Record name | 7-[(tert-Butoxycarbonyl)amino]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60142-89-4 | |

| Record name | 7-[(tert-Butoxycarbonyl)amino]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-{[(tert-butoxy)carbonyl]amino}heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid: A Technical Overview of its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid is a key chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates the von Hippel-Lindau (VHL) E3 ligase-recruiting ligand, (R,S,S)-VH032, functionalized with a linker moiety, N-Boc-7-aminoheptanoic acid, which facilitates its conjugation to a target protein ligand. This technical guide provides an in-depth exploration of the mechanism of action of PROTACs derived from this intermediate, focusing on the underlying signaling pathways, experimental validation, and quantitative assessment of their activity.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] In the case of PROTACs synthesized from (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid, the VH032 moiety serves to recruit the VHL E3 ligase.[5][6]

Core Mechanism of Action: Hijacking the VHL-HIF Pathway

The primary mechanism of action for PROTACs incorporating the VH032 ligand revolves around the induced proximity of the target protein to the VHL E3 ligase complex.[5][7] This action effectively co-opts the cellular machinery normally involved in the degradation of Hypoxia-Inducible Factor 1α (HIF-1α), a key regulator of cellular response to low oxygen levels.[7][8]

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on specific proline residues. This modification allows it to be recognized by the VHL E3 ligase complex, which subsequently polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.[7][8] VH032 is a potent inhibitor of the VHL/HIF-1α interaction, and when incorporated into a PROTAC, it brings any targeted protein into close proximity with the VHL complex, leading to the target protein's ubiquitination and degradation.[5][9]

The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules.[3]

Signaling Pathway Diagram

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Assessment of Activity

The efficacy of a PROTAC derived from (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid is determined by several key quantitative parameters. These include its binding affinity to both the target protein and the VHL E3 ligase, as well as its ability to induce degradation of the target protein within a cellular context.

| Parameter | Description | Typical Assay Used |

| IC50 / Kᵢ / Kₑ | The concentration of the ligand that inhibits 50% of the binding of a fluorescent probe to VHL, or the inhibition/dissociation constant. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP) |

| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | Western Blot, In-Cell Western |

| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | Western Blot, In-Cell Western |

Table 1: Key Parameters for PROTAC Characterization

The following table summarizes representative binding affinities for VH032 and a derivative, as determined by various assays. Note that specific values for PROTACs derived from (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid would be dependent on the conjugated POI ligand.

| Compound | Assay | IC50 (nM) | Kᵢ (nM) |

| VH032 | FP Assay | 352.2 | 142.1 |

| BOC-VH032 | FP Assay | 16300 | 8000 |

| VH298 | FP Assay | 288.2 | 110.4 |

Table 2: Representative Binding Affinities for VHL Ligands [3][10]

Experimental Protocols

The characterization of PROTACs synthesized from (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid involves a series of biochemical, biophysical, and cell-based assays.

VHL Ligand Binding Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding affinity of the VH032 moiety to the VHL complex in a competitive format.[11][12]

-

Principle: TR-FRET relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to a GST-tagged VHL complex) and an acceptor fluorophore (e.g., a fluorescently labeled tracer that binds to VHL).[13] When a test compound displaces the tracer, the FRET signal decreases.

-

Methodology:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the VHL-ElonginB-ElonginC (VBC) complex, the donor-labeled antibody, and the test compound.

-

Add the fluorescently labeled tracer to all wells.

-

Incubate to allow binding to reach equilibrium.

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50.

-

2. Fluorescence Polarization (FP) Assay

This is another common method to determine binding affinity in a competitive manner.[14][15]

-

Principle: A small fluorescently labeled VHL ligand (tracer) will have a low fluorescence polarization value due to its rapid tumbling in solution.[16] When bound to the larger VHL protein complex, its tumbling slows, and the polarization value increases. A competing compound will displace the tracer, leading to a decrease in polarization.

-

Methodology:

-

Prepare serial dilutions of the test compound.

-

Add a fixed concentration of the VBC complex to the wells of a microplate.

-

Add the serially diluted test compounds.

-

Add a fixed concentration of the fluorescently labeled VHL ligand (tracer).

-

Incubate to reach equilibrium.

-

Measure the fluorescence polarization.

-

Plot the polarization values against the logarithm of the test compound concentration to determine the IC50.

-

Cellular Protein Degradation Assay

Western Blot Analysis

This is the gold-standard method for quantifying the degradation of a target protein in cells.[6][10]

-

Principle: Western blotting uses antibodies to detect the amount of a specific protein in a complex mixture of proteins (cell lysate). The intensity of the protein band on the blot is proportional to the amount of protein.

-

Methodology:

-

Cell Treatment: Culture cells and treat with varying concentrations of the PROTAC for a specified time course.

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to a vehicle-treated control.

-

Experimental Workflow Diagram

Caption: Workflow for PROTAC characterization.

Conclusion

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid is a critical building block in the development of VHL-recruiting PROTACs. The mechanism of action of the resulting PROTACs is centered on the targeted degradation of proteins of interest through the ubiquitin-proteasome system. A thorough understanding and application of the described signaling pathways and experimental protocols are essential for the successful design, characterization, and optimization of these next-generation therapeutics. The quantitative data derived from these experiments provide the necessary framework for advancing novel protein degraders in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. columbiabiosciences.com [columbiabiosciences.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. rsc.org [rsc.org]

The Pivotal Role of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic Acid in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. Central to the design and synthesis of many potent PROTACs is the strategic selection of an E3 ligase ligand and an appropriate linker. This technical guide provides an in-depth exploration of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid , a key building block in the construction of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will dissect its components, delve into its role in PROTAC synthesis, present quantitative data on the performance of related PROTACs, and provide detailed experimental protocols for their characterization.

Introduction to (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic Acid

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid is a synthetic conjugate molecule comprising three essential components for PROTAC assembly:

-

The (R,S,S)-VH032 moiety: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 is a well-established and widely used VHL ligand in PROTAC design.

-

A 7-aminoheptanoic acid linker: A seven-carbon alkyl chain that serves as a flexible spacer to connect the VH032 ligand to a warhead that binds the protein of interest (POI). The length and composition of the linker are critical for optimal ternary complex formation and subsequent degradation efficacy.

-

An N-Boc protected amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the linker facilitates a modular and controlled synthetic approach. It allows for the selective deprotection and subsequent coupling of the POI ligand to complete the PROTAC structure.

The PROTAC Signaling Pathway: A Visual Overview

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The following diagram illustrates this fundamental mechanism.

Quantitative Data Presentation

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize key quantitative data for VH032 and representative VH032-based PROTACs. Note that direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Binding Affinity of VH032 Ligands to VHL

| Compound | Assay | Value (nM) |

| VH032 | Isothermal Titration Calorimetry (ITC) | Kd = 185 |

Table 2: Degradation Efficacy of Representative VH032-Based PROTACs

| Target Protein | PROTAC | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |

| BRD4 | MZ1 | 4-unit PEG | HeLa | 25 | >90[1] |

| BRD4 | AT1 | Alkyl | MV4;11 | 4.9 | >95 |

| KRAS G12C | LC-2 | PEG | NCI-H2030 | ~500 | >90[2] |

| FAK | 65 | Alkyl | OVCAR-8 | 3.0 | ~99[3] |

| TBK1 | 3i | 15-atom alkyl-ether | MM.1S | 12 | 96[4] |

Experimental Protocols

The following are detailed methodologies for key experiments in the characterization of PROTACs synthesized from (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid.

PROTAC Synthesis from (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic Acid

This protocol outlines the general steps for the synthesis of a final PROTAC molecule.

Step 1: Boc Deprotection

-

Dissolve (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine-TFA salt is often used directly in the next step.

Step 2: Amide Coupling

-

Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the deprotected VH032-linker amine from Step 1 (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove impurities.

-

The crude product is then purified by preparative high-performance liquid chromatography (HPLC).

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels.

-

Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a desired time (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.

Target Ubiquitination Assay by Immunoprecipitation

This assay confirms that the PROTAC induces ubiquitination of the target protein.

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and a vehicle control for a shorter time course (e.g., 1-4 hours). Include a condition with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse cells in a denaturing buffer containing 1% SDS to disrupt protein-protein interactions, followed by dilution in a non-denaturing buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4 °C to form antibody-antigen complexes.

-

Capture and Wash: Add protein A/G magnetic beads to the lysates and incubate to capture the antibody-antigen complexes. Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. Analyze the eluates by Western blotting as described above, using a primary antibody against ubiquitin. A smear of high-molecular-weight bands in the PROTAC-treated samples indicates polyubiquitination of the target protein.

Signaling Pathways and Logical Relationships

The impact of a PROTAC extends beyond the degradation of its immediate target. Understanding the downstream consequences is crucial for predicting therapeutic effects and potential side effects.

Downstream Signaling of BRD4 Degradation

BRD4 is a key transcriptional regulator. Its degradation by VH032-based PROTACs, such as MZ1, leads to the downregulation of oncogenes like MYC.[1]

Downstream Signaling of KRAS G12C Degradation

Degradation of the oncogenic KRAS G12C mutant by VH032-based PROTACs can inhibit downstream signaling pathways like the MAPK/ERK pathway, thereby reducing cancer cell proliferation.[2][5]

Structure-Activity Relationship of Alkyl Linkers

The length of the alkyl linker is a critical parameter that must be empirically optimized for each target. This diagram illustrates the general principle of how linker length can affect PROTAC efficacy.

Conclusion

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid is a versatile and valuable chemical tool for the synthesis of VHL-recruiting PROTACs. Its modular design, incorporating a high-affinity E3 ligase ligand, a flexible alkyl linker, and a strategically protected amine, facilitates the efficient construction of a diverse range of protein degraders. The successful development of potent and selective PROTACs relies on the careful optimization of each component, with the linker playing a crucial role in dictating the efficacy of the final molecule. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design, synthesize, and characterize novel VH032-based PROTACs for therapeutic and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]

An In-Depth Technical Guide to (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid: A Core Component for VHL-Recruiting PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). At its core is the VH032 ligand, a potent binder of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the function, binding characteristics, and experimental applications of this compound, offering a valuable resource for researchers in targeted protein degradation.

Core Function: Hijacking the Ubiquitin-Proteasome System

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid is a functionalized derivative of VH032. VH032 acts as a high-affinity ligand for the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the VHL E3 ubiquitin ligase complex[1]. In the context of a PROTAC, VH032 serves to recruit this E3 ligase to a specific protein of interest (POI), thereby inducing the POI's ubiquitination and subsequent degradation by the proteasome[2]. The "(R,S,S)" designation refers to the specific stereochemistry of the molecule, which is crucial for its binding to VHL. The "Me-N-Boc-7-aminoheptanoic acid" portion is a linker with a protected amine group, designed for covalent attachment to a ligand that binds the target protein, thus forming the complete PROTAC molecule[3].

The VHL E3 Ligase Signaling Pathway

Under normal cellular conditions (normoxia), the VHL E3 ligase complex plays a critical role in regulating the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is hydroxylated on specific proline residues, creating a binding site for VHL. This interaction leads to the ubiquitination and proteasomal degradation of HIF-1α, keeping its levels low[1]. VH032 mimics the hydroxylated HIF-1α, allowing it to bind to the same pocket on VHL[4].

Caption: VHL-mediated degradation of HIF-1α under normoxic conditions.

PROTAC Mechanism of Action

A PROTAC molecule containing the VH032 ligand leverages this natural degradation pathway. The PROTAC, a heterobifunctional molecule, simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple target protein molecules[5][6].

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data

The binding affinity of the VHL ligand is a critical determinant of the resulting PROTAC's efficacy. Below is a summary of the binding affinities for VH032 and related VHL ligands.

| Ligand | Binding Affinity (Kd) to VHL | Method | Reference |

| VH032 | 185 nM | Not Specified | [1][7][8] |

| VH101 | 44 nM | Not Specified | [7][8] |

| VH298 | 90 nM | Not Specified | [7] |

| BODIPY FL VH032 | 3.01 nM | TR-FRET | [9][10] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and characterization of PROTACs based on (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid.

Synthesis of a VH032-based PROTAC

This protocol outlines a general two-step synthesis of a PROTAC molecule following the deprotection of the Boc group on (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid.

Step 1: Boc Deprotection

-

Dissolution: Dissolve (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid in a suitable solvent such as dichloromethane (DCM).

-

Acid Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) dropwise to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as a TFA salt.

Step 2: Amide Coupling to POI Ligand-Linker

-

Activation: Activate the carboxylic acid of the POI ligand-linker construct using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Coupling: Add the deprotected VH032-linker amine to the activated ester solution.

-

Reaction: Stir the reaction mixture at room temperature until completion, as monitored by LC-MS.

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.

VHL-VH032 Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantify the binding affinity and kinetics of ligands to their protein targets.

Methodology:

-

Immobilization: Covalently immobilize the recombinant VHL-ElonginB-ElonginC (VBC) complex onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Analyte Injection: Inject a series of concentrations of the VH032-containing compound in a suitable running buffer over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams showing the association and dissociation phases.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) is calculated as koff/kon[11].

Target Protein Degradation Assay: Western Blot

Western blotting is a standard method to quantify the degradation of a target protein following treatment with a VH032-based PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software and normalize the target protein intensity to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation)[3][7][11].

Caption: Experimental workflow for Western blot analysis.

Ternary Complex Formation Assay: In Vitro Pull-Down

This assay provides qualitative evidence of the PROTAC's ability to induce the formation of a ternary complex between the target protein and the VHL E3 ligase.

Methodology:

-

Protein Purification: Purify recombinant VHL-ElonginB-ElonginC (VBC) complex (e.g., with a His-tag) and the protein of interest (POI) (e.g., with a GST-tag).

-

Binding Reaction: In separate tubes, combine:

-

Experimental: GST-POI, His-VBC, and the VH032-based PROTAC.

-

Control 1 (No PROTAC): GST-POI and His-VBC.

-

Control 2 (No VBC): GST-POI and the PROTAC.

-

Control 3 (No POI): His-VBC and the PROTAC.

-

-

Incubation: Incubate the reactions for 2-4 hours at 4°C.

-

Pull-Down: Add glutathione-sepharose beads to each tube to pull down the GST-tagged POI and any interacting proteins.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blot Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western blot using antibodies against the His-tag (to detect VBC) and the GST-tag (to confirm POI pull-down). A band for His-VBC in the experimental lane, but not in the control lanes, indicates the formation of the ternary complex[3].

Conclusion

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid is a foundational tool for the development of VHL-recruiting PROTACs. Its well-characterized VHL ligand, VH032, provides a potent and selective handle to engage the cellular degradation machinery. This guide has provided essential technical information, from quantitative binding data to detailed experimental protocols and pathway visualizations, to facilitate its effective use in the laboratory and in the advancement of novel therapeutics for targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesensors.com [lifesensors.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

The Lynchpin of Targeted Protein Degradation: A Technical Guide to (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid and its Core Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to target and eliminate previously "undruggable" proteins. At the heart of many successful PROTACs lies a high-affinity ligand for an E3 ubiquitin ligase. Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) protein. The molecule (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid represents a key building block in the construction of VHL-recruiting PROTACs. It is a conjugate of a methylated VH032 derivative, which serves as the VHL-binding warhead, and a Boc-protected 7-aminoheptanoic acid linker, which provides a versatile attachment point for a target protein ligand.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the core VH032-Me ligand, detailed experimental protocols for its characterization, and a discussion of its role as a synthetic intermediate in the generation of potent protein degraders.

The VHL-HIF-1α Signaling Pathway and PROTAC Mechanism of Action

Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a crucial role in regulating cellular response to oxygen levels by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, creating a recognition site for VHL. This binding event leads to the ubiquitination of HIF-1α and its subsequent degradation by the proteasome.[1][2][3]

VHL-recruiting PROTACs hijack this natural process. They are heterobifunctional molecules comprising a VHL ligand (such as a VH032 derivative), a linker, and a ligand for a protein of interest (POI). The PROTAC simultaneously binds to both VHL and the POI, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for proteasomal degradation.

Structure-Activity Relationship of the VH032 Core

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid is built upon the well-characterized VH032 scaffold. The stereochemistry of the hydroxyproline core of VH032 is critical for its interaction with VHL. The (2S, 4R) configuration of the hydroxyproline moiety is essential for proper positioning within the VHL binding pocket to form key hydrogen bonds.

The "Me" in the specified molecule refers to a methyl group at the benzylic position of the VH032 core. This modification has been shown to improve binding affinity compared to the parent VH032.

Quantitative Binding Affinity Data

The binding affinities of VH032 and its analogs to the VHL complex have been determined using various biophysical assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters for evaluating ligand potency.

| Compound/Ligand | Binding Affinity (Kd) | Assay Method | Reference |

| VH032 | 185 nM | Not Specified | [4] |

| Me-VH032 amine | - | - | - |

| VH101 | 44 nM | Not Specified | [4] |

| VH298 | 90 nM | Not Specified | [4] |

| BODIPY FL VH032 | 3.01 nM | TR-FRET | [4] |

| Compound | IC50 (FP Assay) | Ki (FP Assay) | IC50 (TR-FRET) | Ki (TR-FRET) | Reference |

| VH032 | 77.8 nM | 33.4 nM | 352.2 nM | 142.1 nM | [5][6] |

| VH298 | 44.0 nM | 18.9 nM | 288.2 nM | 110.4 nM | [5][6] |

| Me-VH032 amine | 7.9 µM | 3.4 µM | - | - | [5][6] |

| BOC-VH032 | 4.9 µM | 2.1 µM | 16.3 µM | 8.0 µM | [5][6] |

Note: Assay conditions can influence measured values. The data presented is for comparative purposes.

Experimental Protocols

Synthesis of (R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid

A representative synthetic workflow is outlined below:

A detailed, multi-step synthesis for a similar compound, (R,S,S)-VH032-Me-glycine, has been reported and can be adapted for the synthesis of the title compound by substituting N-methylglycine with N-Boc-7-aminoheptanoic acid in the final coupling step.[7]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol Outline:

-

Sample Preparation:

-

The VHL protein complex (e.g., VCB complex) is dialyzed extensively against the ITC buffer.

-

The VH032 analog is dissolved in the same dialysis buffer to the desired concentration. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.

-

All solutions should be degassed prior to use to prevent air bubbles in the calorimeter cell.

-

-

ITC Experiment:

-

The protein solution (typically in the µM range) is loaded into the sample cell of the calorimeter.

-

The ligand solution (typically 10-20 fold higher concentration than the protein) is loaded into the injection syringe.

-

A series of small, sequential injections of the ligand are made into the sample cell. The heat change after each injection is measured.

-

A control experiment titrating the ligand into the buffer alone is performed to determine the heat of dilution.

-

-

Data Analysis:

-

The heat of dilution is subtracted from the experimental data.

-

The integrated heat data is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Fluorescence Polarization (FP) Assay for VHL Binding

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a larger protein.

Protocol Outline:

-

Reagents:

-

Fluorescently labeled VHL ligand (e.g., a fluorescein-labeled VH032 derivative).

-

VHL protein complex.

-

Test compounds (unlabeled VH032 analogs).

-

Assay buffer.

-

-

Assay Procedure:

-

A fixed concentration of the fluorescent ligand and the VHL protein are incubated together to form a complex, resulting in a high fluorescence polarization signal.

-

Increasing concentrations of the unlabeled test compound are added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

-

Measurement and Analysis:

-

The fluorescence polarization is measured using a plate reader.

-

As the unlabeled test compound competes with the fluorescent ligand for binding to VHL, the polarization signal decreases.

-

The data is plotted as polarization versus the logarithm of the test compound concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

HIF-1α Stabilization Assay (Western Blot)

This cellular assay determines the ability of a VHL inhibitor to prevent the degradation of HIF-1α.

Protocol Outline:

-

Cell Culture and Treatment:

-

Cells (e.g., HeLa or other suitable cell lines) are cultured under standard conditions.

-

Cells are treated with varying concentrations of the VHL inhibitor for a specified time (e.g., 4-8 hours). A positive control (e.g., a known VHL inhibitor or hypoxia-mimetic agent like CoCl2) and a vehicle control (e.g., DMSO) are included.

-

-

Cell Lysis and Protein Quantification:

-

Cells are harvested and lysed in a buffer containing protease inhibitors. Since HIF-1α is rapidly degraded, lysis should be performed on ice.

-

The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

-

-

Detection and Analysis:

-

The protein bands are visualized using a chemiluminescent substrate.

-

The intensity of the HIF-1α band is quantified and normalized to the loading control. An increase in the normalized HIF-1α signal indicates stabilization of the protein.[8]

-

Conclusion

(R,S,S)-VH032-Me-N-Boc-7-aminoheptanoic acid is a valuable chemical tool for the development of VHL-recruiting PROTACs. Its design incorporates a high-affinity, methylated VH032 core and a versatile linker for conjugation to a target protein ligand. The structure-activity relationship of the VH032 scaffold is well-established, with stereochemistry and specific substitutions playing a critical role in VHL binding. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of this and similar molecules, enabling the advancement of targeted protein degradation as a therapeutic strategy. A thorough understanding of the principles and methodologies outlined herein is essential for researchers, scientists, and drug development professionals working at the forefront of this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The 7-Aminoheptanoic Acid Linker in VH032 PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design, and VH032 is a potent and well-characterized VHL ligand.[2] While the choice of POI and E3 ligase ligands is critical, the linker plays a far more active role than that of a simple spacer. The length, composition, and attachment points of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately dictating the potency and maximal degradation of the target protein.[3]

This technical guide focuses on the 7-aminoheptanoic acid linker, a seven-carbon alkyl chain, in the context of VH032-based PROTACs. We will explore its role in PROTAC design, present comparative quantitative data, provide detailed experimental protocols for the synthesis and evaluation of these molecules, and visualize the key signaling pathways and experimental workflows.

The Role of the 7-Aminoheptanoic Acid Linker

The 7-aminoheptanoic acid linker provides a flexible alkyl chain of a specific length to connect the VH032 E3 ligase ligand to a warhead targeting a specific protein. The choice of an alkyl linker, such as 7-aminoheptanoic acid, over more hydrophilic linkers like polyethylene glycol (PEG) can influence the physicochemical properties of the resulting PROTAC, including its solubility, permeability, and metabolic stability.[3]

The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[4] An optimal linker length facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination of the target protein. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long can lead to the formation of unproductive binary complexes or a ternary complex with improper geometry for ubiquitin transfer.[3] The seven-carbon chain of the 7-aminoheptanoic acid linker offers a specific length that can be optimal for certain target proteins, allowing for the necessary flexibility to achieve a productive ternary complex conformation.

Data Presentation: Comparative Analysis of Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables provide a comparative summary of these key parameters for VH032-based PROTACs with different linkers.

Table 1: Representative Degradation Profiles of VH032-Based PROTACs with Different Linker Types

| Target Protein | PROTAC | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |

| BET Proteins (BRD2, BRD3, BRD4) | SIM1 | Branched | HEK293 | 0.7 - 9.5 | >90 |

| BRD4 | MZ1 | PEG | HEK293 | ~25-920 | >90 |

| PI3K/mTOR (p110α) | GP262 | Not Specified | MDA-MB-231 | 227.4 | 71.3 |

| PI3K/mTOR (p110γ) | GP262 | Not Specified | MDA-MB-231 | 42.23 | 88.6 |

| PI3K/mTOR (mTOR) | GP262 | Not Specified | MDA-MB-231 | 45.4 | 74.9 |

Data for this table was compiled from a comparative analysis of VH032-based PROTACs.[2]

Table 2: Commercially Available VH032-Linker Conjugates for PROTAC Synthesis

| Product Name | Linker Description | Terminal Functional Group |

| VH032-C7-COOH | 7-carbon alkyl chain | Carboxylic Acid |

| (S,R,S)-AHPC-C7-amine (VH032-C7-amine) | 7-carbon alkyl chain | Amine |

| VH032 amide-alkylC6-acid | 6-carbon alkyl chain with amide | Carboxylic Acid |

| VH032-PEG2-NH-BOC | 2-unit PEG chain | Boc-protected Amine |

| VH032-PEG3-acetylene | 3-unit PEG chain | Alkyne |

This table highlights the availability of VH032 conjugates with a 7-carbon linker for the synthesis of PROTACs.[5]

Experimental Protocols

I. Synthesis of a VH032-PROTAC with a 7-Aminoheptanoic Acid Linker

This protocol describes a general method for the synthesis of a PROTAC using VH032-C7-COOH and a hypothetical POI ligand containing a free amine group.

Materials:

-

VH032-C7-COOH

-

POI ligand with a primary or secondary amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC grade solvents for purification (e.g., acetonitrile, water, trifluoroacetic acid)

-

Analytical and preparative HPLC systems

-

Mass spectrometer

Procedure:

-

Dissolution: In a clean, dry reaction vial, dissolve VH032-C7-COOH (1 equivalent) and the POI ligand (1 equivalent) in anhydrous DMF.

-

Activation: Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Quenching: Once the reaction is complete, quench the reaction by adding water.

-

Purification: Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Characterization: Lyophilize the fractions containing the pure product. Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

II. Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a VH032-based PROTAC.[2][4]

Materials:

-

Cultured cells expressing the target protein

-

VH032-PROTAC

-

DMSO (Dimethyl sulfoxide)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the VH032-PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and determine the DC50 and Dmax values by fitting the data to a dose-response curve.

III. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively assess the formation of the POI-PROTAC-VHL ternary complex in cells.[6]

Materials:

-

Cultured cells expressing the target protein

-

VH032-PROTAC

-

Vehicle control (DMSO)

-

Proteasome inhibitor (e.g., MG132)

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against the target protein or VHL for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli buffer

-

Primary antibodies against the target protein and VHL

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Treatment: Treat cells with an effective concentration of the VH032-PROTAC and a proteasome inhibitor (to prevent degradation of the target protein) for a few hours. Include a vehicle control.

-

Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or VHL overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both the target protein and VHL. The detection of both proteins in the immunoprecipitate from PROTAC-treated cells (and their absence or significant reduction in the control) indicates the formation of the ternary complex.

Mandatory Visualizations

Signaling Pathway of VH032 PROTAC Action

Caption: Mechanism of action for a VH032-based PROTAC.

Experimental Workflow for PROTAC Evaluationdot

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Gatekeeper of Reactivity: A Technical Guide to the Role of the Boc Protecting Group in VH032 Linker Synthesis

For Immediate Release

In the intricate world of targeted protein degradation, the synthesis of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a paramount objective. A key player in the construction of these bifunctional molecules is the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. The successful conjugation of VH032 to a linker and subsequently to a target protein ligand hinges on a strategic chemical maneuver: the use of the tert-butyloxycarbonyl (Boc) protecting group. This in-depth technical guide elucidates the critical role of the Boc protecting group in the synthesis of VH032-based PROTACs, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application, supported by quantitative data, detailed experimental protocols, and illustrative workflows.

The Strategic Imperative of Amine Protection

The synthesis of a PROTAC is a sequential process that involves the formation of amide bonds to connect the three core components: the E3 ligase ligand, the linker, and the warhead (the ligand for the protein of interest). VH032 derivatives designed for PROTAC synthesis are often functionalized with a primary or secondary amine, which serves as a nucleophilic handle for linker attachment. However, the inherent reactivity of this amine group poses a significant challenge. If left unprotected, the amine can engage in unwanted side reactions, particularly during the activation of a carboxylic acid on the linker for amide bond formation. This can lead to a complex mixture of products, significantly reducing the yield of the desired PROTAC and complicating the purification process.

The Boc protecting group serves as a temporary shield for the amine functionality on the VH032 ligand.[1][2][3] By converting the reactive amine into a carbamate, its nucleophilicity is suppressed, rendering it inert to the conditions of subsequent coupling reactions.[1][2][3] This strategic protection ensures that the chemical transformations occur at the intended positions, leading to a more controlled and efficient synthesis.

Quantitative Analysis of Boc Protection and Deprotection in VH032 Linker Synthesis

The efficiency of the Boc protection and deprotection steps is crucial for the overall success of the PROTAC synthesis. The following tables summarize representative quantitative data for these key transformations.

Table 1: Representative Yields for Boc Deprotection of a VH032 Derivative

| Starting Material | Deprotection Reagent | Solvent | Yield | Purity | Reference |

| VH032-O-C2-NH-Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | >95% (crude) | >95% | [1][4] |

| Boc-protected VH032 intermediate | 4 M HCl in dioxane | Dioxane/Ethyl Acetate | 94% | >95% | [4] |

Table 2: Representative Yields for Amide Coupling Following Boc Deprotection

| VH032 Derivative (Post-Deprotection) | Coupling Reagent | POI Ligand | Yield (purified) | Reference |

| VH032-O-C2-NH2 | HATU/DIPEA | Carboxylic acid-functionalized POI | 40-70% | [1] |

| VH032 amine hydrochloride | HATU/DIPEA | Boc-L-t-leucine | 81% | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments involving the Boc protecting group in the synthesis of a VH032-based PROTAC.

Protocol 1: Boc Deprotection of VH032-O-C2-NH-Boc

Objective: To remove the Boc protecting group from the VH032 linker to expose the primary amine for subsequent amide coupling.

Materials:

-

VH032-O-C2-NH-Boc

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve VH032-O-C2-NH-Boc (1 equivalent) in anhydrous DCM in a round-bottom flask at room temperature.[1][3]

-

To the stirred solution, add an excess of TFA (e.g., 20-50% v/v).[3][6]

-

Stir the reaction mixture at room temperature for 1-2 hours.[1][2]

-

Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1][2]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[1][6]

-

The resulting crude VH032-O-C2-NH2 as a TFA salt can often be used directly in the next step after drying under high vacuum.[1]

Protocol 2: Amide Coupling of Deprotected VH032 Linker to a Protein of Interest (POI) Ligand

Objective: To form an amide bond between the deprotected VH032 linker and a POI ligand containing a carboxylic acid.

Materials:

-

Crude VH032-O-C2-NH2 TFA salt

-

POI ligand with a terminal carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction vessel

-

Magnetic stirrer

-

Preparative HPLC for purification

Procedure:

-

In a separate reaction vessel, dissolve the POI ligand with the carboxylic acid moiety (1.1 equivalents) in anhydrous DMF.[1]

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.[1]

-

Stir the mixture for 10-20 minutes at room temperature to activate the carboxylic acid.[1][3]

-

Add a solution of the deprotected VH032-O-C2-NH2 (1 equivalent) in anhydrous DMF to the reaction mixture.[1][3]

-

Allow the reaction to proceed at room temperature, monitoring its progress with LC-MS.[3]

-

Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[3]

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.[3]

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.[3]

Visualizing the Workflow: The Path to a Functional PROTAC

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow central to the synthesis of a VH032-based PROTAC.

Caption: Synthetic workflow for a VH032-based PROTAC.

Caption: Mechanism of action of a VH032-based PROTAC.

Conclusion

The strategic use of the Boc protecting group is an indispensable element in the efficient and controlled synthesis of VH032-based PROTACs. By temporarily masking the reactive amine on the VH032 ligand, researchers can direct the course of the synthesis, ensuring high yields and simplifying purification. The robust and well-characterized nature of the Boc group, coupled with straightforward deprotection protocols, has solidified its role as a cornerstone in the development of next-generation protein degraders. This guide provides the necessary technical insights for scientists to confidently employ this critical synthetic strategy in their pursuit of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

The Critical Role of the Linker in Determining Physicochemical Properties of VH032-Based PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. At the heart of many successful PROTACs lies the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. This technical guide provides an in-depth exploration of the physicochemical properties of VH032-linker conjugates, a critical aspect governing their efficacy and drug-like characteristics. The composition and structure of the linker, the bridge connecting VH032 to a target protein ligand, profoundly influence the resulting PROTAC's solubility, permeability, and metabolic stability, ultimately dictating its therapeutic potential.

Physicochemical Properties of VH032-Linker Conjugates

The linker in a VH032-based PROTAC is not merely a passive spacer but an active modulator of the molecule's overall physicochemical profile. Variations in linker length, rigidity, and polarity can lead to significant differences in key drug-like properties. The following table summarizes quantitative data for a series of VH032-based PROTACs, illustrating the impact of linker modifications on their physicochemical characteristics.

| Compound/Linker Type | Molecular Weight ( g/mol ) | ALogP | LogD (pH 7.4) | H-Bond Donors | H-Bond Acceptors | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) |

| VH032-PEG3-Phenylacetamide | 833.0 | 3.9 | 3.5 | 6 | 11 | 0.2 |

| VH032-PEG4-Phenylacetamide | 877.1 | 3.8 | 3.4 | 6 | 12 | 0.1 |

| VH032-Alkyl-Phenylacetamide | 788.0 | 5.2 | 4.8 | 6 | 10 | 8.6 |

| MZ1 (VH032-PEG-JQ1) | 973.2 | 2.5 | 2.1 | 5 | 13 | 0.6 |

| AT1 (VH032-Alkyl-BETi) | 930.2 | 4.6 | 4.2 | 5 | 11 | 2.5 |

Data compiled from Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1732–1738.[1][2][3][4][5]

Experimental Protocols

Accurate determination of the physicochemical properties of VH032-linker conjugates is paramount for their rational design and optimization. Below are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are critical measures of a compound's lipophilicity, which influences its permeability and solubility.

Shake-Flask Method (for LogD at pH 7.4):

-

Preparation of Solutions: Prepare a stock solution of the VH032-linker conjugate in a suitable organic solvent (e.g., DMSO). Prepare a phosphate-buffered saline (PBS) solution at pH 7.4, pre-saturated with n-octanol, and n-octanol pre-saturated with PBS.

-

Partitioning: Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and PBS in a centrifuge tube.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully collect aliquots from both the n-octanol and PBS layers. Determine the concentration of the conjugate in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The LogD is calculated as the logarithm of the ratio of the concentration of the conjugate in the n-octanol phase to its concentration in the aqueous phase.

Solubility Assays

Assessing the solubility of VH032-linker conjugates in aqueous media is crucial for predicting their absorption and bioavailability.

Kinetic Solubility Assay:

-

Compound Preparation: Prepare a high-concentration stock solution of the VH032-linker conjugate in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Aqueous Addition: Add the DMSO solutions to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at room temperature with shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method):

-

Equilibration: Add an excess amount of the solid VH032-linker conjugate to a vial containing an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved states.

-

Filtration/Centrifugation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved conjugate in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS). This concentration represents the thermodynamic solubility.

Permeability Assays

The ability of a VH032-linker conjugate to cross cell membranes is a key determinant of its intracellular activity.

Parallel Artificial Membrane Permeability Assay (PAMPA):

-

Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

Donor and Acceptor Solutions: The VH032-linker conjugate is dissolved in a buffer solution (donor solution) and placed in the wells of the filter plate. The acceptor plate, containing fresh buffer, is placed underneath.

-

Incubation: The "sandwich" of the donor plate, artificial membrane, and acceptor plate is incubated for a specific time (e.g., 4-16 hours).

-

Quantification: After incubation, the concentration of the conjugate is measured in both the donor and acceptor wells using LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor compartments, the incubation time, and the surface area of the membrane.

Caco-2 Cell Permeability Assay:

-

Cell Culture: Caco-2 cells are seeded on a porous membrane of a transwell insert and cultured for approximately 21 days to form a confluent and differentiated monolayer that mimics the intestinal epithelium.

-

Transport Experiment (Apical to Basolateral): The VH032-linker conjugate is added to the apical (upper) side of the Caco-2 monolayer. At various time points, samples are taken from the basolateral (lower) side.

-

Transport Experiment (Basolateral to Apical): To assess efflux, the conjugate is added to the basolateral side, and samples are taken from the apical side.

-

Quantification: The concentration of the conjugate in the collected samples is determined by LC-MS/MS.

-

Apparent Permeability (Papp) Calculation: The Papp value is calculated from the rate of appearance of the conjugate in the receiver compartment. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.[6][7]

Visualizations

The following diagrams illustrate key concepts related to VH032-linker conjugates.

Caption: PROTAC-mediated protein degradation pathway utilizing a VH032-based conjugate.

Caption: General experimental workflow for the development and characterization of VH032-linker conjugates.

Caption: Influence of linker properties on the overall physicochemical characteristics of VH032-based PROTACs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into VHL-Based PROTAC Design: A Technical Guide for Drug Discovery Professionals

Introduction to V-based PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, enabling the targeted degradation of proteins previously considered "undruggable."[1][2][3] These heterobifunctional molecules function by co-opting the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS).[4][5][6] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][7] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][7][8]

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most widely and successfully utilized E3 ligases in PROTAC design.[1][7] This is attributed to its widespread tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[1] VHL is the substrate recognition subunit of the CRL2VHL E3 ligase complex, which also comprises Elongin B, Elongin C, Cullin2, and Rbx1.[4][7] In its natural physiological role, the VHL complex is a critical tumor suppressor that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation under normal oxygen conditions.[2][4]

This technical guide provides an in-depth overview of the core principles of VHL-based PROTAC design, from the intricacies of ligand and linker selection to the critical experimental assays for their characterization.

The Mechanism of VHL-Mediated Targeted Protein Degradation

The action of a VHL-based PROTAC is a catalytic process initiated by the formation of a ternary complex, comprising the POI, the PROTAC, and the VHL E3 ligase complex.[2][8] This PROTAC-induced proximity enables the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to accessible lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another POI molecule.

Core Components of VHL-Based PROTAC Design

The design of a successful VHL-based PROTAC hinges on the careful selection and optimization of its three core components: the VHL ligand, the POI binder, and the connecting linker.

VHL Ligands

The journey to potent, non-peptidic VHL ligands began with structure-based design efforts inspired by the native HIF-1α substrate.[4] A significant breakthrough was the development of small molecules centered around a hydroxyproline (Hyp) core, which mimics the post-translationally hydroxylated proline residue of HIF-1α that VHL recognizes.[9] Derivatives of this core, such as VH032 and VH101, are among the most frequently used VHL ligands in PROTAC development, exhibiting nanomolar binding affinities.[9][10]

| VHL Ligand | Binding Affinity (Kd) to VHL | Assay Method |

| VH032 | 185 nM | Fluorescence Polarization |

| VH101 | 44 nM | Fluorescence Polarization |

| VH298 | ~39 nM | ITC |

Table 1: Binding Affinities of Common VHL Ligands.

The Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[11] The length, composition, and attachment points of the linker dictate the spatial orientation of the POI and VHL, which is crucial for efficient ubiquitination.[11]

Common linker types include flexible polyethylene glycol (PEG) chains and alkyl chains, as well as more rigid structures containing cyclic moieties like piperazine or piperidine.[11][12] The optimal linker is highly dependent on the specific POI and VHL ligand pair, necessitating empirical optimization.

Linker Attachment Points: The most common attachment point on the VHL ligand is the secondary amide, often referred to as the "left-hand side" (LHS) exit vector.[7] Other explored attachment points include the phenolic hydroxyl group and the benzylic position of the ligand.[1][13]

POI Binders

The choice of the POI binder is dictated by the therapeutic target. The binder should possess sufficient affinity and selectivity for the POI to facilitate the formation of a stable ternary complex. A key advantage of the PROTAC technology is the potential to utilize binders with weaker affinities than would be required for traditional inhibitors, as the overall efficacy is driven by the catalytic nature of the degradation process.

Quantitative Data on VHL-Based PROTACs

The efficacy of a VHL-based PROTAC is primarily defined by its ability to induce the degradation of the target protein in a cellular context. This is quantified by the DC50 (the concentration of PROTAC required to achieve 50% degradation) and the Dmax (the maximum percentage of degradation).[2][14][15]

| PROTAC | Target Protein | VHL Ligand | Linker Type | DC50 | Dmax | Cell Line |

| MZ1 | BRD4 | VH032 derivative | PEG | ~25 nM | >90% | HeLa |

| ARV-771 | BET proteins | Proprietary | Proprietary | <1 nM | >95% | 22Rv1 |

| Compound 349 | Androgen Receptor (AR) | Proprietary | Amide-based | 111 nM | >90% | LNCaP |

| NR-11c | p38α | Proprietary | PEG-based | ~10-100 nM | >80% | MDA-MB-231 |

Table 2: Degradation Performance of Representative VHL-Based PROTACs. Note: DC50 and Dmax values are highly dependent on the specific experimental conditions, including cell line and treatment duration.

Experimental Protocols for VHL-Based PROTAC Characterization

A suite of biophysical, biochemical, and cell-based assays is essential for the comprehensive characterization of VHL-based PROTACs.

VHL Ligand Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled VHL ligand from the VCB complex.

-

Materials:

-

Purified VHL/Elongin B/Elongin C (VCB) complex.

-

Fluorescently labeled VHL probe (e.g., FAM-HIF-1α peptide).

-

Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP.

-

Test compounds (PROTACs or VHL ligands).

-

Black, low-volume 384-well plates.

-

Fluorescence polarization plate reader.

-

-

Protocol:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the VCB complex and the fluorescent probe at concentrations optimized for a stable polarization signal.

-

Add the serially diluted test compounds to the wells. Include controls for no inhibitor (maximum polarization) and no VCB complex (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 528 nm emission for FAM).

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

-

Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry) of the interactions.

-

Materials:

-

Purified POI, VCB complex, and PROTAC.

-

ITC instrument.

-